12alpha-Hydroxygrandiflorenic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

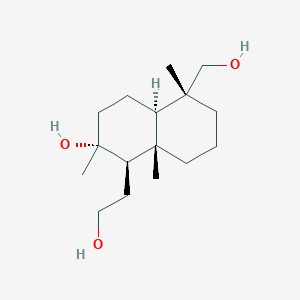

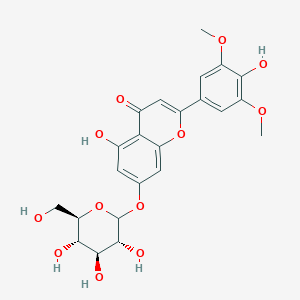

12alpha-Hydroxygrandiflorenic acid is a compound that can be found in the herbs of Wedelia trilobata . It is a high-purity natural product often used for reference standards, pharmacological research, and as an inhibitor .

Synthesis Analysis

The synthesis of 12alpha-Hydroxygrandiflorenic acid involves the biotransformation of grandiflorenic acid by the permeabilised fungus Fusarium graminearum . The biotransformed product is isolated by column chromatography and its structure is determined by mass spectrum and nuclear magnetic resonance analysis .Molecular Structure Analysis

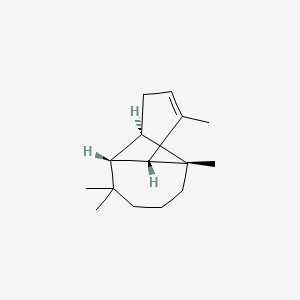

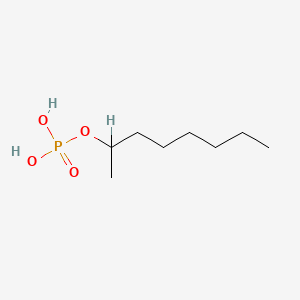

The molecular formula of 12alpha-Hydroxygrandiflorenic acid is C20H28O3 . Its molecular weight is 316.4 g/mol . The structure of this compound has been confirmed by NMR .Physical And Chemical Properties Analysis

12alpha-Hydroxygrandiflorenic acid is a powder . It can be dissolved in various solvents such as Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc .Aplicaciones Científicas De Investigación

Pharmacological Research

12alpha-Hydroxygrandiflorenic acid: is utilized as a reference standard in pharmacological research to explore its biological activities. It is particularly studied for its potential as a signaling inhibitor, which could have implications in the development of therapeutic agents targeting specific cellular pathways .

Biotransformation Studies

The compound has been a subject of biotransformation studies, where it is produced by the hydroxylation of grandiflorenic acid using the permeabilised fungus Fusarium graminearum . This process is significant for understanding the metabolic pathways and enhancing the production of pharmacologically active derivatives .

Agricultural Applications

In agriculture, 12alpha-Hydroxygrandiflorenic acid may be investigated for its role in plant growth and yield. For instance, studies on acid lime have shown that the application of certain growth regulators and micronutrients can significantly impact fruit yield and quality. While not directly linked, similar compounds are often explored for their effects on plant physiology .

Natural Product Synthesis

This acid is an example of a natural product derived from plants, such as the herbs of Wedelia trilobata . Its isolation and characterization are crucial for the synthesis of complex natural products, which have diverse applications in drug discovery and development .

Solvent Systems Research

Research into solvent systems for natural products often includes compounds like 12alpha-Hydroxygrandiflorenic acid . The solubility and stability of such compounds in various solvents like chloroform, dichloromethane, and DMSO are studied to optimize extraction and purification processes .

Chemical Libraries

12alpha-Hydroxygrandiflorenic acid: is included in chemical libraries used for screening in drug discovery. These libraries are essential for identifying compounds with potential pharmacological activities through high-throughput screening methods .

Propiedades

IUPAC Name |

(1S,4S,5R,9R,12S,13R)-12-hydroxy-5,9-dimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadec-10-ene-5-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H28O3/c1-12-10-20-8-5-15-18(2,6-4-7-19(15,3)17(22)23)16(20)9-14(21)13(12)11-20/h9,13-15,21H,1,4-8,10-11H2,2-3H3,(H,22,23)/t13-,14+,15+,18-,19-,20-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKLRBAUBANVECM-SUIOEDAWSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCCC(C1CCC34C2=CC(C(C3)C(=C)C4)O)(C)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]12CCC[C@@]([C@H]1CC[C@]34C2=C[C@@H]([C@H](C3)C(=C)C4)O)(C)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H28O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Furo[3,2-b]pyridine](/img/structure/B1253681.png)

![17-Methoxy-3,5-dioxa-11-azapentacyclo[10.7.1.02,6.08,20.014,19]icosa-1(20),2(6),7,14(19),15,17-hexaene](/img/structure/B1253687.png)

![(1S,11R,18S)-4,5,15,16-tetramethoxy-10-methyl-19-oxa-10-azatetracyclo[9.8.0.02,7.012,17]nonadeca-2,4,6,12(17),13,15-hexaen-18-ol](/img/structure/B1253690.png)

![[(1S,2R,4S,10R,11S,12R)-11-acetyloxy-4,10-dihydroxy-1,5-dimethylspiro[8-oxatricyclo[7.2.1.02,7]dodec-5-ene-12,2'-oxirane]-2-yl]methyl acetate](/img/structure/B1253702.png)